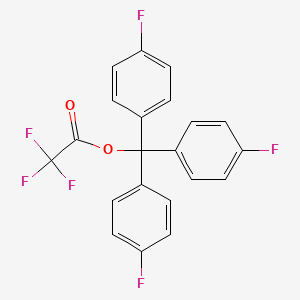
Tris(4-fluorophenyl)methyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-fluorophenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a tris(4-fluorophenyl)methyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)methyl trifluoroacetate typically involves the reaction of tris(4-fluorophenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Tris(4-fluorophenyl)methanol+Trifluoroacetic anhydride→Tris(4-fluorophenyl)methyl trifluoroacetate+Acetic acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris(4-fluorophenyl)methyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tris(4-fluorophenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: The aromatic rings may undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Nucleophilic substitution: Products include tris(4-fluorophenyl)methyl derivatives with the nucleophile attached.
Hydrolysis: The major products are tris(4-fluorophenyl)methanol and trifluoroacetic acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
Tris(4-fluorophenyl)methyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, particularly those containing fluorinated aromatic rings.
Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of Tris(4-fluorophenyl)methyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the trifluoroacetate group and the fluorinated aromatic rings. The trifluoroacetate group is a good leaving group, facilitating nucleophilic substitution reactions. The fluorinated aromatic rings can engage in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tris(4-fluorophenyl)methanol: This compound is similar in structure but lacks the trifluoroacetate group.
Tris(4-trifluoromethylphenyl)methanol: This compound features trifluoromethyl groups instead of fluorine atoms on the aromatic rings.
Tris(4-methoxyphenyl)methyl trifluoroacetate: This compound has methoxy groups on the aromatic rings instead of fluorine atoms.
Uniqueness
Tris(4-fluorophenyl)methyl trifluoroacetate is unique due to the combination of the trifluoroacetate group and the fluorinated aromatic rings
Properties
CAS No. |
90173-63-0 |
|---|---|
Molecular Formula |
C21H12F6O2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
tris(4-fluorophenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C21H12F6O2/c22-16-7-1-13(2-8-16)20(29-19(28)21(25,26)27,14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12H |
InChI Key |
FODJVGYLABYQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















